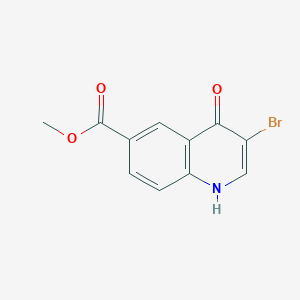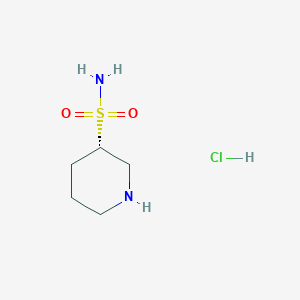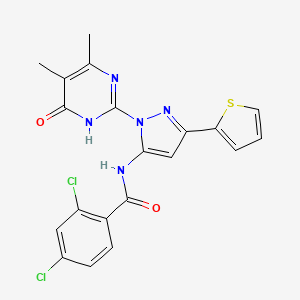
4-Bromo-2-(1-bromoethyl)-1-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(1-bromoethyl)-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds. It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with an ethyl group substituted with a bromine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(1-bromoethyl)-1-fluorobenzene typically involves the bromination of 2-(1-bromoethyl)-1-fluorobenzene. This can be achieved through electrophilic aromatic substitution reactions using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, safety measures are implemented to handle the hazardous reagents and by-products generated during the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(1-bromoethyl)-1-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the bromine atoms.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated products or modified ethyl groups.
Scientific Research Applications
4-Bromo-2-(1-bromoethyl)-1-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(1-bromoethyl)-1-fluorobenzene involves its interaction with molecular targets through its halogen atoms and ethyl group The bromine and fluorine atoms can participate in halogen bonding, while the ethyl group can undergo various chemical transformations
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorotoluene: Similar structure but lacks the additional bromine atom on the ethyl group.
2-Bromo-4-fluorotoluene: Similar structure with different positions of bromine and fluorine atoms.
4-Bromo-2-chlorotoluene: Similar structure with chlorine instead of fluorine.
Uniqueness
4-Bromo-2-(1-bromoethyl)-1-fluorobenzene is unique due to the presence of both bromine and fluorine atoms along with a brominated ethyl group
Properties
IUPAC Name |
4-bromo-2-(1-bromoethyl)-1-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2F/c1-5(9)7-4-6(10)2-3-8(7)11/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHIXEGYDZHJOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2668147.png)


![2-Chloro-N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2668151.png)


![3-fluoro-5-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2668157.png)
![3-Methyl-6-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2668158.png)
![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]-2-methoxybenzamide](/img/structure/B2668160.png)
![methyl 2-(2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2668161.png)

![2-iodo-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2668167.png)
![2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine](/img/structure/B2668168.png)
![4-[4-(Methoxymethyl)phenyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B2668169.png)
